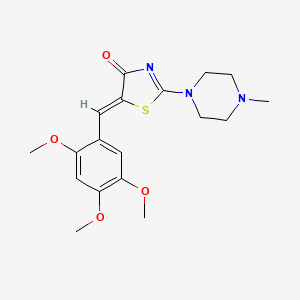![molecular formula C20H18N2O3S2 B11601368 2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11601368.png)
2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of methoxyphenyl, phenylsulfanyl, and furan groups
Vorbereitungsmethoden
The synthesis of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative.
Introduction of the sulfanyl groups:
Analyse Chemischer Reaktionen
2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of novel polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide include:
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in the substituents attached to the core structure. The uniqueness of 2-[(4-methoxyphenyl)sulfanyl]-N’-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide lies in its specific combination of methoxyphenyl, phenylsulfanyl, and furan groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H18N2O3S2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)sulfanyl-N-[(Z)-(5-phenylsulfanylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-24-15-7-10-17(11-8-15)26-14-19(23)22-21-13-16-9-12-20(25-16)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,22,23)/b21-13- |
InChI-Schlüssel |
ULYVIBKSJSMQNM-BKUYFWCQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)SCC(=O)N/N=C\C2=CC=C(O2)SC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(O2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601293.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601300.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601310.png)
![4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid](/img/structure/B11601322.png)

![4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11601336.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601338.png)

![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
